![molecular formula C23H27N3O2 B6076526 ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate](/img/structure/B6076526.png)
ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate, also known as EBP, is a synthetic compound that has been studied for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been studied for its potential use in various scientific research fields, including neuroscience and cancer research. In neuroscience, ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been studied for its potential use as an anticancer agent due to its ability to inhibit tumor growth.
Wirkmechanismus
The mechanism of action of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate is not fully understood, but it is believed to act on multiple targets in the body. In neuroscience, ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate. In cancer research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been shown to inhibit the activity of enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects
ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects in the body. In neuroscience, ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been shown to improve cognitive function and memory in animal models. In cancer research, ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate has been shown to induce apoptosis and inhibit cell cycle progression in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for further study of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate. In neuroscience, further studies are needed to elucidate the exact mechanism of action of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate and its potential use in the treatment of neurodegenerative diseases. In cancer research, further studies are needed to determine the optimal dosage and administration of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate for use as an anticancer agent. Additionally, further studies are needed to explore the potential use of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate in other scientific research fields.
Synthesemethoden
The synthesis of ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate involves a multi-step process that begins with the reaction of benzimidazole with 1-bromo-3-chloropropane to form 1-(1H-benzimidazol-2-ylmethyl)-3-chloropropane. This intermediate is then reacted with benzylpiperidine and ethyl chloroformate to produce ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-28-22(27)23(15-18-9-4-3-5-10-18)13-8-14-26(17-23)16-21-24-19-11-6-7-12-20(19)25-21/h3-7,9-12H,2,8,13-17H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXJVLGYPPBEAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=NC3=CC=CC=C3N2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(1H-benzimidazol-2-ylmethyl)-3-benzyl-3-piperidinecarboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.